ACT-451840

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

ACT-451840は、有望な前臨床結果を示した新規の抗マラリア化合物です。 これは、Plasmodium falciparumおよびPlasmodium vivaxを含むヒトマラリア寄生虫の複数のライフサイクルステージに対して効果的です 。 この化合物は、アルテミシニン系療法に対する耐性が増加しているため、新たな抗マラリア薬の緊急な必要性に対処するために開発されました .

準備方法

ACT-451840の合成経路および反応条件は、入手可能な文献では詳しく説明されていません。 この化合物は、一般的にピペラジンとフェニル基との反応を含むフェニルピペラジンのクラスに属することが知られています 。 このような化合物の工業的生産方法は、多くの場合、中間体の形成およびそれに続く精製工程を含む多段階合成プロセスを含みます .

化学反応の分析

ACT-451840は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱酸素化化合物を生成する可能性があります .

科学研究への応用

This compoundは、いくつかの科学研究への応用があります。

化学: これは、フェニルピペラジンとその誘導体の研究における基準化合物として使用されます。

生物学: これは、マラリア寄生虫のライフサイクルおよび耐性機構の開発に関する研究で使用されます。

医学: This compoundは、特に現在の治療法に対する耐性が蔓延している地域で、新たな抗マラリア薬としての可能性について調査されています.

科学的研究の応用

Antimalarial Activity

ACT-451840 exhibits potent activity against both asexual and sexual stages of Plasmodium falciparum and Plasmodium vivax. Key pharmacological findings include:

- Inhibition Concentrations :

- In Vivo Efficacy :

Safety and Tolerability

The safety profile of this compound has been assessed through preclinical studies and first-in-human trials, demonstrating good tolerability in healthy male participants. The compound was well tolerated without significant adverse effects reported .

Pharmacokinetic/Pharmacodynamic Modeling

Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been employed to establish the dose-efficacy relationship of this compound. This modeling helps predict human efficacious exposure based on murine model data, guiding dose selection for clinical trials .

Potential as a Replacement for Artemisinin

Given its rapid action and dual activity against both asexual and sexual stages of malaria parasites, this compound is being investigated as a potential replacement for artemisinin in combination therapies. Its ability to block transmission by inhibiting gametocyte development makes it a valuable candidate in malaria eradication efforts .

Clinical Proof-of-Concept Studies

Recent clinical proof-of-concept studies have confirmed the fast parasite reduction ratio and gametocytocidal effects of this compound, reinforcing its potential role in future malaria treatment regimens .

Preclinical Studies

A series of preclinical assessments have characterized the biological potential of this compound:

- In Vitro Studies :

- In Vivo Models :

Human Trials

The first-in-humans study evaluated the safety and tolerability of this compound, laying the groundwork for subsequent clinical development phases . The findings from these trials are critical for understanding the compound's potential in real-world applications.

Summary Table of Key Findings

| Parameter | Value |

|---|---|

| Inhibition Concentration (Asexual) | 0.4 nM |

| Inhibition Concentration (Gametocyte) | 5.89 nM |

| Inhibition Concentration (Oocyst) | 30 nM |

| Effective Dose (P. falciparum) | 3.7 mg/kg |

| Effective Dose (P. berghei) | 13 mg/kg |

| Safety Profile | Well tolerated in human trials |

作用機序

ACT-451840は、マラリア寄生虫のすべての無性血液ステージを標的にし、作用の開始が迅速です。 これは、アルテミシニン誘導体と同様に作用し、非常に迅速な作用開始と寄生虫の排除を示します 。 Plasmodium falciparumの無性ステージと有性ステージに対するこの化合物の二重活性と、Plasmodium vivaxに対するその活性は、迅速作用するアルテミシニン成分を置き換える可能性のある候補です .

類似の化合物との比較

This compoundは、アルテミシニン誘導体などの他の類似の化合物と比較されます。 どちらも作用の開始が迅速で、マラリア寄生虫の複数のライフサイクルステージに対して効果的ですが、this compoundは、アルテミシニン耐性株に対して有効性が示されています 。 これは、アルテミシニンに対する耐性が深刻な問題となっている地域で、ユニークで潜在的により価値のあるものになります .

類似の化合物には以下が含まれます。

アルテミシニン: 作用の開始が迅速な、よく知られた抗マラリア薬。

ルメファントリン: マラリア治療のために、アルテメテルとの併用でよく使用されます。

メフロキン: 異なる作用機序を持つ、別の抗マラリア薬.

類似化合物との比較

ACT-451840 is compared with other similar compounds, such as artemisinin derivatives. While both have rapid onset of action and are effective against multiple life cycle stages of the malaria parasite, this compound has shown efficacy against artemisinin-resistant strains . This makes it unique and potentially more valuable in regions where resistance to artemisinin is a significant problem .

Similar compounds include:

Artemisinin: A well-known antimalarial with a rapid onset of action.

Lumefantrine: Often used in combination with artemether for malaria treatment.

Mefloquine: Another antimalarial with a different mechanism of action.

特性

CAS番号 |

1314143-88-8 |

|---|---|

分子式 |

C47H54N6O3 |

分子量 |

750.988 |

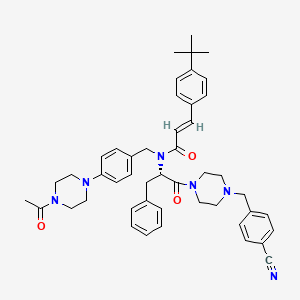

IUPAC名 |

(E)-N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[(2S)-1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C47H54N6O3/c1-36(54)50-28-30-51(31-29-50)43-21-16-41(17-22-43)35-53(45(55)23-18-37-14-19-42(20-15-37)47(2,3)4)44(32-38-8-6-5-7-9-38)46(56)52-26-24-49(25-27-52)34-40-12-10-39(33-48)11-13-40/h5-23,44H,24-32,34-35H2,1-4H3/b23-18+/t44-/m0/s1 |

InChIキー |

BQZUYCCCNXOADJ-TVNMEPFQSA-N |

SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)C=CC6=CC=C(C=C6)C(C)(C)C |

外観 |

Solid powder |

同義語 |

ACT-451840; ACT 451840; ACT451840; (S,E)-N-(4-(4-acetylpiperazin-1-yl)benzyl)-3-(4-(tert-butyl)phenyl)-N-(1-(4-(4-cyanobenzyl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)acrylamide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。